molecular formula C8H9BrFNO2S B15272486 5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide

5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B15272486
M. Wt: 282.13 g/mol
InChI Key: PNQIXXQBQXGGLS-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination and fluorination of a dimethylbenzene derivative, followed by sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-1,3-dimethylbenzene: Similar structure but lacks the sulfonamide group.

    5-Bromo-2,4-dimethylbenzene-1-sulfonamide: Similar but with different positions of the methyl groups.

Uniqueness

5-Bromo-4-fluoro-N,2-dimethylbenzene-1-sulfonamide is unique due to the combination of bromine, fluorine, and sulfonamide groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-4-fluoro-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-5-3-7(10)6(9)4-8(5)14(12,13)11-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQIXXQBQXGGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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